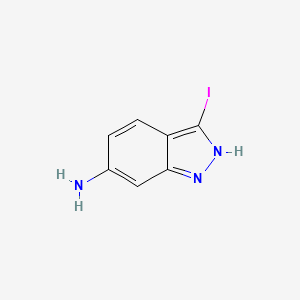

3-Iodo-1H-indazol-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRGYTWPGHFSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646300 | |

| Record name | 3-Iodo-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-20-0 | |

| Record name | 3-Iodo-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Iodo-1H-indazol-6-amine: A Core Intermediate for Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Iodo-1H-indazol-6-amine. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The presence of an iodine atom at the C-3 position and an amine group at the C-6 position makes this compound a highly versatile and valuable building block for the synthesis of complex molecular architectures, especially for developing kinase inhibitors.[3][4] This document details key physicochemical data, provides robust experimental protocols for its synthesis and subsequent derivatization, and outlines its strategic importance in drug discovery workflows.

Core Chemical Properties

This compound is a heterocyclic aromatic compound. Its core structure consists of a fused benzene and pyrazole ring system. The key functionalities—the reactive iodine at the C-3 position, a common site for cross-coupling reactions, and the nucleophilic amine at the C-6 position—make it a bifunctional intermediate for chemical library synthesis.

Physicochemical and Computational Data

The following table summarizes the key chemical and computed properties for this compound.

| Property | Value | Source |

| CAS Number | 885519-20-0 | [5] |

| Molecular Formula | C₇H₆IN₃ | [5] |

| Molecular Weight | 259.05 g/mol | [5] |

| Canonical SMILES | NC1=CC2=C(C=C1)C(I)=NN2 | [5] |

| Calculated LogP | 1.7497 | [5] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 0 | [5] |

| Purity | ≥97% (Commercially Available) | [5] |

| Storage Conditions | Store at 4°C | [5] |

Spectroscopic and Analytical Data

-

¹H NMR Spectroscopy : In a solvent like DMSO-d₆, the spectrum is expected to show a broad singlet for the N-H proton of the indazole ring (typically δ > 13 ppm), distinct signals for the aromatic protons on the benzene ring, and a signal for the -NH₂ protons.

-

¹³C NMR Spectroscopy : The spectrum will display seven distinct carbon signals. The carbon atom bonded to the iodine (C-3) will be shifted to a higher field (lower ppm value) compared to an unsubstituted carbon, typically appearing around 90-95 ppm.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) should confirm the molecular formula. The expected mass for the protonated molecule [M+H]⁺ would be approximately 259.9655, consistent with the elemental composition of C₇H₇IN₃⁺.[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in cross-coupling reactions.

Proposed Synthesis of this compound

A robust synthesis can be achieved via a two-step process starting from 6-nitro-1H-indazole. This involves the direct iodination of the C-3 position followed by the reduction of the nitro group to the target amine.

Protocol 1: Synthesis of 3-Iodo-6-nitro-1H-indazole (Intermediate)

This protocol is adapted from established methods for the direct C-3 iodination of unprotected indazoles.[7][8][9][10]

-

Preparation : In a round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1H-indazole (1.0 eq).

-

Dissolution : Add anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of substrate) and stir at room temperature until fully dissolved.

-

Reagent Addition : To the solution, add molecular iodine (I₂) (1.5 - 2.0 eq). Follow with the portion-wise addition of powdered potassium hydroxide (KOH) (2.0 - 4.0 eq) over 10-15 minutes.

-

Reaction : Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Work-up : Once the starting material is consumed, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite or sodium thiosulfate.[10][11] A precipitate will form.

-

Isolation : Collect the solid by vacuum filtration, wash thoroughly with water, and dry under a vacuum to yield the crude product.

-

Purification : If necessary, purify the crude solid by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction of 3-Iodo-6-nitro-1H-indazole to this compound

This protocol provides a general method for the reduction of an aromatic nitro group.[3]

-

Preparation : To a round-bottom flask, add the 3-Iodo-6-nitro-1H-indazole derivative (1.0 eq) and ethanol or ethyl acetate.

-

Reagent Addition : Add iron powder (Fe) (5.0 eq) and a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Reaction : Heat the mixture to reflux (approximately 78-80°C) for 2-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up : After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with additional solvent.

-

Extraction : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the final product, this compound.

Application in Suzuki-Miyaura Cross-Coupling

The iodine at the C-3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12] This allows for the introduction of diverse aryl and heteroaryl substituents, a critical step in building libraries of potential kinase inhibitors.[8][12]

Protocol 3: Representative Suzuki Coupling Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.[7][12]

-

Preparation : To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Solvent Addition : Add a suitable solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Degassing : Seal the vessel and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-30 minutes.

-

Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%).

-

Reaction : Heat the reaction mixture to the desired temperature (typically 80-120 °C, conventional heating or microwave irradiation) until TLC or LC-MS analysis shows consumption of the starting material.

-

Work-up : Cool the mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the C-3 functionalized indazole derivative.

Role in Drug Discovery and Medicinal Chemistry

The indazole core is a bioisostere of indole and is found in numerous FDA-approved drugs.[1] Derivatives of 3-aminoindazole and 6-aminoindazole, in particular, have demonstrated significant potential as anticancer agents.[2][4]

This compound is a strategic intermediate for accessing novel chemical matter targeting protein kinases. The C-3 position is often directed toward the hinge-binding region of the kinase active site, while the C-6 position can be modified to interact with the solvent-exposed region, allowing for modulation of potency and pharmacokinetic properties.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on data for structurally similar compounds, the following precautions are recommended:[13][14][15]

-

Hazard Class : May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14][15] May cause respiratory irritation.

-

Personal Protective Equipment (PPE) : Always handle within a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

-

Handling : Avoid generating dust. Use only in well-ventilated areas. Wash hands thoroughly after handling.

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] Commercial suppliers recommend storage at 4°C.[5]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Iodo-1H-indazol-6-amine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-iodo-1H-indazol-6-amine, a key building block in medicinal chemistry and pharmaceutical research. The synthesis is delineated in a two-step process commencing from the commercially available 6-nitro-1H-indazole. The core transformations involve a regioselective iodination at the C-3 position of the indazole ring, followed by the reduction of the nitro group at the C-6 position. This document furnishes detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to ensure reproducibility and facilitate further research and development.

Introduction

Indazole derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous pharmacologically active compounds. Their unique bicyclic heteroaromatic system allows for diverse functionalization, leading to potent therapeutic agents. This compound is a particularly valuable intermediate. The iodine atom at the C-3 position serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide array of molecular fragments. The amine group at the C-6 position provides a site for amide bond formation, sulfonylation, and other functionalizations critical for modulating the physicochemical and pharmacological properties of lead compounds. This guide details a reliable and scalable synthesis route to this important intermediate.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved from 6-nitro-1H-indazole via a two-step sequence. The first step is the direct iodination of the indazole ring at the C-3 position, followed by the selective reduction of the nitro group to the corresponding amine.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols & Data

This section provides detailed experimental procedures for each synthetic step. All quantitative data is summarized in Table 1 for clarity and comparison.

Step 1: Synthesis of 3-Iodo-6-nitro-1H-indazole

The C-3 position of the indazole ring is susceptible to electrophilic substitution. This protocol is adapted from established methods for the C-3 iodination of unprotected indazoles.[1]

Protocol:

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1H-indazole (1.0 eq).

-

Dissolution: Add anhydrous dimethylformamide (DMF, approx. 10 mL per gram of substrate) to the flask and stir the mixture at room temperature until the substrate is fully dissolved.

-

Reagent Addition: Add molecular iodine (I₂) (1.5 - 2.0 eq) to the solution. Follow this with the portion-wise addition of potassium hydroxide (KOH) (2.0 - 4.0 eq) or potassium carbonate (K₂CO₃) (2.0 eq). An ice bath can be used to control any initial exotherm.

-

Reaction: Allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing an ice-water mixture. Quench excess iodine by adding a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark color of iodine disappears.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield 3-iodo-6-nitro-1H-indazole. Further purification can be achieved by recrystallization if necessary.

Step 2: Synthesis of this compound

The reduction of the aromatic nitro group is reliably achieved using iron powder in the presence of an electrolyte like ammonium chloride. This method is known for its chemoselectivity and operational simplicity.[2][3]

Protocol:

-

Preparation: In a round-bottom flask, suspend 3-iodo-6-nitro-1H-indazole (1.0 eq) in a 4:1 mixture of ethanol (EtOH) and water.

-

Reagent Addition: Add iron powder (Fe) (5.0 - 10.0 eq) and ammonium chloride (NH₄Cl) (5.0 - 10.0 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring for 1-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

-

Work-up: After the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to remove the solvent. The resulting residue can be suspended in water and extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo to afford the crude product.

-

Purification: The crude this compound can be purified by silica gel column chromatography to yield the final product as a solid.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis pathway.

| Parameter | Step 1: Iodination | Step 2: Reduction |

| Starting Material | 6-Nitro-1H-indazole | 3-Iodo-6-nitro-1H-indazole |

| Key Reagents | I₂, KOH (or K₂CO₃) | Fe powder, NH₄Cl |

| Solvent | DMF | EtOH / H₂O (4:1) |

| Temperature | Room Temperature | 70 - 80 °C (Reflux) |

| Reaction Time | 1 - 3 hours | 1 - 4 hours |

| Typical Yield | > 90% | 60 - 80% |

| Product Appearance | Yellow-white solid | Solid |

Experimental Workflow Visualization

To further clarify the laboratory procedures, the following diagrams illustrate the workflows for the key synthetic steps.

Caption: Step-by-step experimental workflow for the iodination of 6-nitro-1H-indazole.

Caption: Step-by-step experimental workflow for the reduction of 3-iodo-6-nitro-1H-indazole.

References

An In-depth Technical Guide to 3-Iodo-1H-indazol-6-amine (CAS: 885519-20-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Iodo-1H-indazol-6-amine is a critical heterocyclic building block in the field of medicinal chemistry. Its unique structure, featuring a reactive iodine atom at the C3 position and an amino group at the C6 position, makes it a valuable precursor for the synthesis of complex molecules, particularly kinase inhibitors for cancer therapy.[1][2] The indazole scaffold itself is recognized as a "privileged structure" in drug discovery, known to interact with a wide range of biological targets.[1][3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and its pivotal role in the development of targeted therapeutics, supported by detailed experimental protocols and pathway diagrams.

Physicochemical and Computational Data

The properties of this compound are summarized below. These data are essential for designing synthetic routes, ensuring proper handling and storage, and for computational modeling in drug design.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 885519-20-0 | [4] |

| Molecular Formula | C₇H₆IN₃ | [4] |

| Molecular Weight | 259.05 g/mol | [4] |

| Appearance | Likely a solid powder | [3] |

| Storage Temperature | 4°C |[4] |

Table 2: Computational Data

| Descriptor | Value | Source |

|---|---|---|

| SMILES | NC1=CC2=C(C=C1)C(I)=NN2 | [4] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | [4] |

| LogP | 1.7497 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Rotatable Bonds | 0 |[4] |

Synthesis and Reactions

This compound is primarily used as an intermediate. Its synthesis and subsequent reactions are crucial for creating a diverse library of compounds for drug screening. The iodine at the C3 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions.[3]

General Synthesis Route

A common pathway to synthesize 3-iodo-indazole derivatives involves the direct iodination of an indazole precursor. For instance, a related compound, 6-bromo-3-iodo-1H-indazole, is prepared by treating 6-bromo-1H-indazole with iodine in the presence of a base like potassium hydroxide (KOH) in a solvent such as DMF.[1][5] A similar strategy can be applied for the synthesis of this compound starting from 1H-indazol-6-amine.

Key Downstream Reactions: Cross-Coupling

The true utility of this compound lies in its capacity to undergo cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions allow for the introduction of various aryl, heteroaryl, or vinyl groups at the C3 position, which is a key step in building complex kinase inhibitors.[1][6][7]

Diagram 1: General Workflow for Utilizing this compound in Drug Discovery

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Iodo-1H-indazol-6-amine: Molecular Structure, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for 3-Iodo-1H-indazol-6-amine. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in a variety of pharmacologically active compounds, particularly kinase inhibitors for oncology applications.[1][2][3] This document consolidates available data on this compound, offering a valuable resource for researchers engaged in drug discovery and development. Detailed experimental protocols, data tables, and a proposed signaling pathway diagram are presented to facilitate further investigation and application of this compound.

Molecular Structure and Identification

This compound is a heterocyclic aromatic compound featuring an indazole core substituted with an iodine atom at the 3-position and an amine group at the 6-position. The presence of these functional groups provides multiple reaction sites for further chemical modifications, making it a versatile building block in organic synthesis.[3]

Table 1: Chemical Identifiers and Basic Properties

| Identifier | Value | Reference |

| CAS Number | 885519-20-0 | [4] |

| Molecular Formula | C₇H₆IN₃ | [4] |

| Molecular Weight | 259.05 g/mol | [4] |

| Canonical SMILES | NC1=CC2=C(C=C1)C(I)=NN2 | [4] |

| InChI | InChI=1S/C7H6IN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |

| InChIKey | Not readily available |

Physicochemical and Predicted Spectral Data

While extensive experimental data for this compound is not publicly available, its properties can be predicted based on computational models and data from analogous compounds.

Table 2: Physicochemical and Predicted Spectral Properties

| Property | Value | Notes |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | Computational Data[4] |

| logP | 1.7497 | Computational Data[4] |

| Hydrogen Bond Donors | 2 | Computational Data[4] |

| Hydrogen Bond Acceptors | 2 | Computational Data[4] |

| Rotatable Bonds | 0 | Computational Data[4] |

| Predicted ¹H NMR (DMSO-d₆, 400 MHz) | δ ~12.5 (s, 1H, NH), ~7.5 (d, 1H), ~6.8 (s, 1H), ~6.5 (d, 1H), ~5.0 (s, 2H, NH₂) | Based on analogous indazole structures.[5] |

| Predicted ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~150, ~142, ~140, ~122, ~120, ~110, ~95 | Based on analogous indazole structures.[6] |

| Appearance | Likely a solid powder | Based on related compounds.[3] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis involves a two-step process starting from 6-nitro-1H-indazole:

-

Iodination of 6-nitro-1H-indazole to yield 3-iodo-6-nitro-1H-indazole.

-

Reduction of the nitro group of 3-iodo-6-nitro-1H-indazole to the corresponding amine.

Figure 1. Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Prophetic)

Step 1: Synthesis of 3-Iodo-6-nitro-1H-indazole

This protocol is adapted from the synthesis of similar iodinated indazoles.[7]

-

Materials: 6-nitroindazole, iodine (I₂), potassium hydroxide (KOH), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 6-nitroindazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq).

-

Stir the mixture at room temperature until the 6-nitroindazole has fully dissolved.

-

Slowly add a solution of iodine (1.5 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 3-iodo-6-nitro-1H-indazole.

-

Step 2: Synthesis of this compound

This protocol is a general method for the reduction of a nitro group on an indazole ring.[3]

-

Materials: 3-Iodo-6-nitro-1H-indazole, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.

-

Procedure:

-

Suspend 3-iodo-6-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add ammonium chloride (1.0 eq) and iron powder (5.0 eq) to the suspension.

-

Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel to afford this compound.

-

Biological Activity and Signaling Pathways

While direct biological data for this compound is limited in public literature, the indazole scaffold is a well-established pharmacophore in oncology, particularly in the development of protein kinase inhibitors.[8][9] Many indazole-containing compounds have shown potent inhibitory activity against various kinases involved in cancer cell proliferation and survival, such as VEGFR, and those in the RAF-MEK-ERK pathway.[3][8] The 3-aminoindazole moiety, in particular, is recognized as an effective hinge-binding fragment for kinases.[5]

Based on this established activity, it is hypothesized that this compound could function as an ATP-competitive kinase inhibitor. The diagram below illustrates a potential mechanism of action within the RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers.

Figure 2. Proposed inhibitory action on the RAF-MEK-ERK pathway.

Conclusion

This compound represents a valuable and versatile chemical entity for drug discovery and development. Its structure embodies key features of successful kinase inhibitors, suggesting its potential as a scaffold for the synthesis of novel anti-cancer agents. This guide provides a foundational resource for researchers, summarizing its known properties and offering detailed, actionable protocols to facilitate its synthesis and further investigation into its pharmacological profile. The exploration of this and similar indazole derivatives is a promising avenue for the development of next-generation targeted therapies.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Iodo-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 3-Iodo-1H-indazol-6-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages data from structurally related analogues to present a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Compound Overview

Compound Name: this compound CAS Number: 885519-20-0[1] Molecular Formula: C₇H₆IN₃[1] Molecular Weight: 259.05 g/mol [1] Structure:

NH / \ I-C----N | | / \ / C---C=C-NH₂ / \ / \ C===C---C

The structure of this compound incorporates an indazole core, which is a prominent scaffold in medicinal chemistry. The presence of an iodo group at the 3-position and an amine group at the 6-position is expected to significantly influence its chemical properties and biological activity. Accurate spectroscopic characterization is therefore crucial for its application in research and drug development.

Predicted Spectroscopic Data

The following sections detail the predicted NMR and MS data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis of similar substituted indazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The predicted chemical shifts for this compound are presented for both ¹H and ¹³C nuclei.

Predicted ¹H NMR Data

The chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are anticipated in a solvent like DMSO-d₆, which is commonly used for indazole derivatives to observe the exchangeable NH and NH₂ protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH (indazole) | ~13.0 | br s | - | Broad singlet, exchangeable with D₂O. |

| H-4 | ~7.5 | d | ~8.5 | Doublet due to coupling with H-5. |

| H-5 | ~6.8 | dd | ~8.5, ~2.0 | Doublet of doublets from coupling with H-4 and H-7. |

| H-7 | ~7.0 | d | ~2.0 | Doublet due to coupling with H-5. |

| NH₂ (amine) | ~5.5 | br s | - | Broad singlet, exchangeable with D₂O. |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are influenced by the electron-donating amine group and the halogen atom.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-3 | ~90 | Carbon bearing the iodine atom, significantly shielded. |

| C-3a | ~140 | Bridgehead carbon. |

| C-4 | ~122 | |

| C-5 | ~110 | |

| C-6 | ~150 | Carbon attached to the amino group, deshielded. |

| C-7 | ~100 | |

| C-7a | ~142 | Bridgehead carbon. |

Mass Spectrometry (MS)

Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the compound. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Expected Mass Spectrum Data

| Parameter | Expected Value | Notes |

| Molecular Ion [M]⁺ | m/z 259 | The most abundant peak in the molecular ion cluster. |

| Isotopic Peaks | The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern. | |

| Major Fragment Ions | m/z 132 | Loss of iodine radical ([M-I]⁺). |

| m/z 105 | Further fragmentation, possibly loss of HCN from the [M-I]⁺ fragment. |

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR and MS spectra for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable protons of the indazole NH and the amino NH₂ groups.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum with a 30-45° pulse angle.

-

Use a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.

-

The number of scans can range from 16 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectra as needed.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

-

Mass Analysis: Analyze the sample on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

-

Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical mass calculated for the molecular formula C₇H₆IN₃. The fragmentation pattern can provide additional structural information.

Workflow for Spectroscopic Characterization

The following diagram illustrates a general workflow for the synthesis, purification, and spectroscopic characterization of a substituted indazole like this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

References

Stability and Storage of 3-Iodo-1H-indazol-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Iodo-1H-indazol-6-amine. Due to the limited availability of specific stability data for this compound, this guide incorporates information from closely related iodo-substituted indazoles and aromatic amines to provide a robust framework for its handling and storage.

Overview of Chemical Stability

This compound is a halogenated heterocyclic compound that, like many iodo-aromatic compounds, is susceptible to degradation under specific environmental conditions. The primary factors influencing its stability include temperature, light, moisture, and atmospheric oxygen. The presence of both an iodo-substituent and an amino group on the indazole scaffold contributes to its reactivity and potential degradation pathways. The carbon-iodine bond can be labile, particularly under conditions that promote nucleophilic substitution or reductive deiodination.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.

Storage Conditions

Proper storage is critical to prevent degradation. The following table summarizes the recommended storage conditions based on information from chemical suppliers and safety data sheets of analogous compounds.[1][2]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation, particularly of the amine functionality. |

| Light | Protect from light (Store in an amber vial or dark place) | To prevent photolytic cleavage of the carbon-iodine bond. |

| Moisture | Store in a tightly sealed container with a desiccant | To prevent hydrolysis and moisture-mediated degradation. |

Handling Precautions

Standard laboratory safety protocols should be observed when handling this compound.[3]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Dust Formation: Minimize dust generation during handling and weighing.[3]

-

Waste Disposal: Dispose of waste and contaminated materials as halogenated organic waste in accordance with local regulations.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, logical degradation routes can be inferred based on the chemical reactivity of iodo-indazoles and aromatic amines.

-

Photodecomposition: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent decomposition products.

-

Oxidation: The amine group is susceptible to oxidation, which can be accelerated by exposure to air and light, potentially leading to the formation of colored impurities.

-

Hydrolysis: Although likely slow, in the presence of moisture, the compound may undergo hydrolysis.

-

Thermal Decomposition: Elevated temperatures can lead to decomposition. A melting point for the related 3-Amino-1H-indazole is reported at 156-158 °C, suggesting decomposition may occur at higher temperatures.[4]

The following diagram illustrates the key factors that can negatively impact the stability of this compound.

References

An In-depth Technical Guide on the Solubility Profile of 3-Iodo-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A compound's solubility is influenced by its inherent physicochemical properties. The following table summarizes the available computational and experimental data for 3-Iodo-1H-indazol-6-amine and its parent compound, 1H-indazol-6-amine, for comparative purposes.

| Property | This compound | 1H-Indazol-6-amine (Parent Compound) | Data Source |

| Molecular Formula | C₇H₆IN₃ | C₇H₇N₃ | ChemScene[1] |

| Molecular Weight | 259.05 g/mol | 133.15 g/mol | ChemScene[1], PubChem[2] |

| Predicted LogP | 1.7497 | 1.6 | ChemScene[1], PubChem[2] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | 54.7 Ų | ChemScene[1], PubChem[2] |

| Hydrogen Bond Donors | 2 | 2 | ChemScene[1], PubChem[2] |

| Hydrogen Bond Acceptors | 2 | 2 | ChemScene[1], PubChem[2] |

| Aqueous Solubility (Experimental) | Data not available | 18.2 µg/mL (at pH 7.4) | PubChem[2] |

The introduction of an iodine atom in this compound significantly increases its molecular weight and is expected to decrease its aqueous solubility compared to the parent compound, 1H-indazol-6-amine, due to increased lipophilicity. The predicted LogP value of 1.7497 suggests moderate lipophilicity.

Experimental Protocols for Solubility Determination

To obtain reliable solubility data, a systematic experimental approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility and is recommended for generating accurate data for this compound.

Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is adapted from established methodologies for determining the equilibrium solubility of pharmaceutical compounds.

1. Materials and Equipment:

-

This compound (solid powder, purity ≥97%)

-

Solvents:

-

Purified water (e.g., Milli-Q or equivalent)

-

Phosphate buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C)

-

Centrifuge

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial. The exact amount should be recorded.

-

Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Prepare triplicate samples for each solvent and temperature condition.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour agitation period is typically recommended.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to ensure that excess solid material remains, confirming that a saturated solution has been achieved.

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow for partial sedimentation.

-

Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Analysis:

-

Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Prepare a calibration curve of this compound in the respective solvent using a series of known concentrations.

-

Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

If necessary, dilute the supernatant with the solvent to fall within the linear range of the calibration curve.

-

3. Data Interpretation:

-

The solubility is reported as the average concentration from the triplicate samples, typically in units of mg/mL or µg/mL. Molar solubility (mol/L) can also be calculated.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

References

The Strategic Role of 3-Iodo-1H-indazol-6-amine as a Core Intermediate in Kinase Inhibitor Discovery

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of 3-iodo-1H-indazol-6-amine, a crucial intermediate in the synthesis of complex pharmaceutical agents. While not a therapeutic agent itself, its strategic importance lies in its versatile chemical scaffold, enabling the development of potent kinase inhibitors for targeted cancer therapy. This document outlines its synthetic utility, the mechanism of action of its derivatives, and detailed experimental protocols.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique bicyclic structure, consisting of a fused benzene and pyrazole ring, provides a versatile template for designing molecules that can interact with various biological targets.[2][3] this compound, in particular, offers multiple reaction sites for chemical modification, making it a valuable starting material for constructing diverse molecular architectures.[1] The iodine atom at the 3-position is highly amenable to transition metal-catalyzed cross-coupling reactions, while the amine group at the 6-position provides a point for further functionalization.[1][4]

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its fundamental properties and those of closely related analogs are summarized below.

| Property | Value | Reference Compound(s) |

| Molecular Formula | C₇H₆IN₃ | This compound[5] |

| Molecular Weight | 259.05 g/mol | This compound[5] |

| Appearance | Likely a solid powder | General observation for similar small organic molecules |

| Purity | Typically >97% | This compound[5] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | This compound[5] |

| logP | 1.7497 | This compound[5] |

Synthetic Utility and Key Reactions

This compound serves as a versatile building block for the synthesis of more complex molecules, primarily through reactions at the C-3 iodo and C-6 amino positions. The general synthetic workflow often involves leveraging the reactivity of these functional groups to introduce diverse substituents.

Generalized synthetic workflow from an indazole core to a bioactive kinase inhibitor.

Iodination of the Indazole Ring

A common first step is the introduction of an iodine atom at the C-3 position of the indazole ring. This is typically achieved by treating the indazole with iodine in the presence of a base.

Cross-Coupling Reactions

The iodine atom at the C-3 position is a key functional group for introducing aryl, heteroaryl, or alkyl groups via transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[1][6] This allows for the construction of a diverse library of compounds with varying substituents that can be optimized for binding to the target protein.

Functionalization of the Amino Group

The amino group at the C-6 position can be readily functionalized through various reactions, including acylation and reductive amination.[7] This provides another avenue for modifying the properties of the final molecule, such as solubility and metabolic stability, or for introducing additional binding interactions with the target.

Mechanism of Action of Derived Bioactive Molecules

Derivatives of this compound are frequently developed as kinase inhibitors.[6][8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[6] Indazole-based inhibitors often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This, in turn, blocks the signaling pathways that drive cell proliferation and survival.[6]

Two of the key signaling pathways frequently targeted by indazole-based kinase inhibitors are the RAF-MEK-ERK and PI3K/AKT/mTOR pathways.[1][6]

Targeting of RAF-MEK-ERK and PI3K/AKT/mTOR pathways by indazole-based inhibitors.

Some indazole derivatives have also been shown to induce apoptosis by modulating the p53/MDM2 pathway.[9]

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of indazole derivatives, based on methodologies reported in the literature.

Synthesis of 6-Bromo-3-iodo-1H-indazole

This protocol describes a common method for the iodination of an indazole ring.

Materials:

-

6-bromo-1H-indazole

-

Potassium hydroxide (KOH)

-

Iodine (I₂)

-

Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₄)

-

Potassium carbonate (K₂CO₃)

Procedure:

-

Dissolve 6-bromo-1H-indazole (1.0 equivalent) in DMF.[10]

-

Add KOH (2.0 equivalents) to the solution.[10]

-

Add a solution of I₂ (1.5 equivalents) in DMF dropwise to the mixture.[10]

-

Stir the reaction at room temperature for 3 hours.[10]

-

Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃, which should result in the precipitation of a white solid.[10]

-

Filter the solid and dry it to yield 6-bromo-3-iodo-1H-indazole.[10]

Suzuki Coupling Reaction

This protocol provides a general method for a Suzuki cross-coupling reaction at the C-3 position of an iodinated indazole.

Materials:

-

3-Iodo-indazole derivative (e.g., 6-bromo-3-iodo-1H-indazole)

-

Arylboronic acid or ester (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

-

Base (e.g., Cesium carbonate, 1.5 equivalents)

-

Solvent (e.g., 1,4-dioxane and water mixture)

Procedure:

-

To a reaction vessel, add the 3-iodo-indazole derivative (1.0 equivalent), the arylboronic acid or ester, the palladium catalyst, and the base.[10]

-

Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen).[10]

-

Add the degassed solvent mixture (e.g., 4:1 dioxane:water).[10]

-

Heat the mixture to 100 °C and stir for 8 hours, monitoring the reaction progress by TLC.[10]

-

After completion, cool the reaction to room temperature.[1]

-

Evaporate the solvent under reduced pressure.[10]

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane and methanol), filter through silica gel, and concentrate the filtrate.[10]

-

Purify the crude product by column chromatography.[10]

Reduction of a Nitro Group to an Amine

This protocol describes the conversion of a nitro-indazole to an amino-indazole.

Materials:

-

Nitro-indazole derivative

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

-

Ethanol or Ethyl acetate

Procedure:

-

Dissolve the nitro-indazole in ethanol or ethyl acetate.[1]

-

Add iron powder and a saturated aqueous solution of ammonium chloride.[1]

-

Heat the mixture to reflux for 2-6 hours until the starting material is consumed (monitored by TLC).[1]

-

Upon completion, cool the reaction and filter through celite.[1]

-

Concentrate the filtrate.[1]

-

If SnCl₂ was used, basify the mixture with a sodium bicarbonate solution and extract the product with ethyl acetate.[1]

-

Dry the organic layer, concentrate, and purify the resulting amine.[1]

Antiproliferative Assay (MTT Assay)

This protocol outlines a common method for evaluating the anticancer activity of synthesized compounds.

Materials:

-

Cancer cell line (e.g., K562)

-

96-well plates

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5 × 10⁴ cells/mL and incubate for 24 hours.[8]

-

Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.[8]

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.[8]

-

Dissolve the formazan crystals by adding 150 µL of DMSO.[8]

-

Measure the absorbance at 492 nm using a microplate reader.[8]

Conclusion

This compound is a strategically important intermediate in medicinal chemistry, particularly in the development of kinase inhibitors. Its versatile scaffold allows for the synthesis of a wide range of derivatives that can be tailored to target specific kinases involved in cancer progression. The methodologies and data presented in this guide provide a valuable resource for researchers and drug development professionals working in this field. The continued exploration of the synthetic utility of this and related indazole intermediates will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

The Biological Landscape of 3-Iodo-1H-indazol-6-amine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

The indazole nucleus is a cornerstone in the development of contemporary therapeutics, with numerous derivatives finding application in oncology and beyond.[1][2] Among these, the 3-iodo-1H-indazol-6-amine scaffold represents a particularly intriguing, albeit underexplored, platform for the design of novel bioactive agents. The strategic placement of the iodo group at the 3-position offers a versatile handle for synthetic elaboration, primarily through transition metal-catalyzed cross-coupling reactions, while the 6-amino group provides a key interaction point for biological targets. This technical guide consolidates the available, albeit limited, public data on this compound derivatives and contextualizes their potential within the broader family of indazole-based bioactive compounds, with a focus on their anticancer properties.

Quantitative Biological Activity

Direct quantitative biological activity data for this compound itself is not extensively available in the public domain. However, by examining structurally related 6-amino-1H-indazole and 1H-indazol-3-amine derivatives, we can infer the potential therapeutic utility and target space for this compound class. The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various human cancer cell lines.

| Compound ID/Class | Target/Assay Type | Cell Line(s) | IC50 Value (µM) | Reference(s) |

| 1H-Indazol-3-amine Derivatives | ||||

| Compound 6o | Antiproliferative (MTT Assay) | K562 (Chronic Myeloid Leukemia) | 5.15 | [3][4] |

| A549 (Lung Carcinoma) | >40 | [4] | ||

| PC-3 (Prostate Cancer) | >40 | [4] | ||

| Hep-G2 (Hepatocellular Carcinoma) | >40 | [4] | ||

| Cytotoxicity (MTT Assay) | HEK-293 (Normal Kidney) | 33.2 | [3][4] | |

| Compound 89 | Bcr-Abl WT Kinase Inhibition | - | 0.014 | [5] |

| Bcr-Abl T315I Kinase Inhibition | - | 0.45 | [5] | |

| Antiproliferative | K562 (Chronic Myeloid Leukemia) | 6.50 | [5] | |

| 6-Amino-1H-indazole Derivatives | ||||

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f ) | Antiproliferative (SRB Assay) | HCT116 (Colorectal Carcinoma) | 14.3 ± 4.4 | [6] |

| Cytotoxicity | MRC5 (Normal Lung Fibroblast) | >100 | [6] | |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Antiproliferative | HCT116 (Colorectal Carcinoma) | 0.4 ± 0.3 | [6] |

| Other Relevant Indazole Derivatives | ||||

| Indazole Amide Derivative (2f ) | Antiproliferative Assay | 4T1 (Breast Cancer) | 0.23–1.15 | [7] |

| Indazole-based PLK4 Inhibitor (C05 ) | Kinase Inhibition Assay | IMR-32, MCF-7, H460 | < 0.1 nM | [7] |

Key Signaling Pathways and Therapeutic Rationale

Indazole derivatives are widely recognized for their activity as kinase inhibitors.[1][8] The 1H-indazole-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment in tyrosine kinase inhibitors.[4] These compounds frequently target signaling cascades that are crucial for cancer cell proliferation and survival.

One of the primary pathways implicated is the RAF-MEK-ERK signaling cascade , which is often hyperactivated in a multitude of cancers.[1] Indazole-based inhibitors can competitively bind to the ATP-binding pocket of kinases within this pathway, thereby blocking downstream signaling and inhibiting cell growth.

Furthermore, certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle, potentially through the p53/MDM2 pathway .[3][9] For instance, compound 6o was observed to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 in K562 cells.[3]

Experimental Protocols

The synthesis of this compound derivatives and their subsequent biological evaluation follows established medicinal chemistry workflows.

General Synthetic Workflow

The synthesis of the target compounds would likely commence with a commercially available or synthesized 6-nitro-1H-indazole. This precursor would undergo iodination at the 3-position, followed by reduction of the nitro group to the key 6-amino intermediate. This intermediate can then be further diversified through various reactions, such as Suzuki or Heck cross-coupling at the 3-iodo position.

Detailed Methodologies

Synthesis of 3-Iodo-6-nitro-1H-indazole (General Procedure)

A general method for the iodination of a 6-substituted-1H-indazole involves the reaction of the indazole with iodine in the presence of a base.[10][11]

-

Materials: 6-nitro-1H-indazole, Iodine (I₂), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure: To a solution of 6-nitro-1H-indazole in DMF, K₂CO₃ is added. A solution of I₂ in DMF is then added dropwise to the mixture. The reaction is stirred at room temperature for several hours. Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate and K₂CO₃, resulting in the precipitation of the product, which is then filtered and dried.

Reduction of the Nitro Group (General Procedure)

The reduction of a nitro-indazole to the corresponding amino-indazole can be achieved using various reducing agents.[1]

-

Materials: 3-Iodo-6-nitro-1H-indazole derivative, Iron powder (Fe) and saturated Ammonium Chloride (NH₄Cl) solution, or Tin(II) chloride (SnCl₂), Ethanol or Ethyl Acetate.

-

Procedure: The nitro-indazole is dissolved in ethanol or ethyl acetate. Iron powder and a saturated aqueous solution of ammonium chloride are added. The mixture is heated to reflux for 2-6 hours. The reaction progress is monitored by TLC. After completion, the mixture is filtered, and the filtrate is concentrated. If SnCl₂ is used, the mixture is basified with a sodium bicarbonate solution before extraction with ethyl acetate. The organic layer is then dried and concentrated to yield the amine.

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][7]

-

Cell Seeding: Cancer cells (e.g., K562) are seeded in 96-well plates at a density of approximately 5 × 10⁴ cells/mL and incubated for 24 hours.[7]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Kinase Inhibition Assay (General Luminescent Assay)

This assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.[2]

-

Principle: The amount of ATP remaining in the solution after the kinase reaction is inversely proportional to the kinase activity. A luminescent signal is generated using a luciferase/luciferin system.

-

Procedure: The kinase, substrate, and test compound are incubated in a buffer solution containing ATP. After the reaction, a reagent containing luciferase and luciferin is added. The resulting luminescence is measured, and the percentage of kinase inhibition is calculated relative to a control without the inhibitor.

Conclusion

While direct biological data on this compound derivatives is sparse, the broader landscape of bioactive indazoles provides a strong rationale for their investigation as potential therapeutic agents, particularly in oncology. The synthetic tractability of the this compound core, coupled with the established importance of the indazole scaffold in kinase inhibition, positions these derivatives as a promising area for further research and development. The experimental protocols and comparative data presented herein offer a foundational guide for researchers and drug development professionals seeking to explore this chemical space.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 11. pubs.rsc.org [pubs.rsc.org]

The Pivotal Role of 3-Iodo-1H-indazol-6-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Among the various functionalized indazoles, 3-Iodo-1H-indazol-6-amine has emerged as a critical and versatile building block, particularly in the development of targeted therapies for cancer and other diseases. Its strategic placement of an iodo group at the 3-position and an amine group at the 6-position offers synthetic chemists a powerful handle for molecular diversification, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. This technical guide provides an in-depth exploration of the synthesis, functionalization, and application of this compound in medicinal chemistry, with a focus on its role in the generation of potent kinase inhibitors.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a more readily available starting material, such as 6-nitro-1H-indazole. The general synthetic strategy involves the iodination of the indazole core at the 3-position, followed by the reduction of the nitro group at the 6-position to the desired amine.

Experimental Protocol: Synthesis of this compound

Step 1: Iodination of 6-Nitro-1H-indazole to yield 3-Iodo-6-nitro-1H-indazole

-

Materials: 6-nitroindazole, Iodine (I₂), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure: To a solution of 6-nitroindazole in DMF, add potassium carbonate. Subsequently, a solution of iodine in DMF is added dropwise to the mixture. The reaction is stirred at room temperature. Upon completion, the reaction mixture is worked up to isolate the 3-iodo-6-nitro-indazole product.[1]

Step 2: Reduction of 3-Iodo-6-nitro-1H-indazole to this compound

-

Materials: 3-Iodo-6-nitro-1H-indazole, Iron powder (Fe) or Tin(II) chloride (SnCl₂), Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl), Ethanol or Ethyl acetate.

-

Procedure: The 3-iodo-6-nitro-1H-indazole is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, such as iron powder in the presence of ammonium chloride or tin(II) chloride in hydrochloric acid, is then added.[1] The mixture is heated to reflux until the starting material is consumed. Following the reduction, an aqueous workup is performed to isolate the final product, this compound.[1]

Application in Kinase Inhibitor Synthesis

The true value of this compound in medicinal chemistry lies in its utility as a scaffold for the synthesis of potent and selective kinase inhibitors. The iodine atom at the C-3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. These modifications are crucial for targeting the ATP-binding pocket of various kinases.

Key Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds. In the context of this compound, it is used to introduce aryl or heteroaryl moieties at the 3-position, which can form key interactions with the kinase active site.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of various amino groups at the 6-position. This functionalization can be used to modulate the physicochemical properties of the molecule, such as solubility and cell permeability, and to introduce additional interaction points with the target protein.

Experimental Workflow: Functionalization of this compound

Caption: General workflow for the functionalization of this compound.

Quantitative Data of Bioactive Indazole Derivatives

The indazole scaffold has been incorporated into numerous kinase inhibitors. The following table summarizes the inhibitory activities of several indazole-based compounds against various kinases and cancer cell lines. While not all of these compounds are direct derivatives of this compound, they highlight the potential of the indazole core in achieving high potency.

| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | - | - | [2] |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit | 10, 30, 47, 71, 84, 140 | - | - | [3][4] |

| Indazole Amide Derivative | - | - | 4T1 (Breast Cancer) | 0.23–1.15 | [5] |

| Indazole-based PLK4 Inhibitor | Polo-like kinase 4 (PLK4) | < 0.1 | IMR-32, MCF-7, H460 | - | [5] |

| 1H-indazol-3-amine derivative (6o) | - | - | K562 (Leukemia) | 5.15 | [6] |

Signaling Pathways Targeted by Indazole-Based Kinase Inhibitors

Derivatives of this compound are often designed to inhibit key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and RAF-MEK-ERK pathways. These pathways play a crucial role in cell proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by indazole derivatives.

RAF-MEK-ERK Signaling Pathway

Caption: The RAF-MEK-ERK signaling pathway, a common target for indazole-based kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Fluorophenylboronic Acid

-

Materials: this compound (1.0 equiv), 4-Fluorophenylboronic acid (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), SPhos (0.1 equiv), Potassium phosphate (K₃PO₄, 2.0 equiv), 1,4-Dioxane, Water.

-

Procedure:

-

To an oven-dried Schlenk tube, add this compound, 4-fluorophenylboronic acid, and potassium phosphate.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add palladium(II) acetate and SPhos to the tube.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-(4-fluorophenyl)-1H-indazol-6-amine.

-

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

-

Materials: this compound (1.0 equiv), Morpholine (1.2 equiv), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), XPhos (0.04 equiv), Sodium tert-butoxide (NaOtBu, 1.4 equiv), Toluene.

-

Procedure:

-

To an oven-dried Schlenk tube, add this compound and sodium tert-butoxide.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add Pd₂(dba)₃ and XPhos.

-

Add anhydrous toluene, followed by morpholine via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-iodo-N-morpholino-1H-indazol-6-amine.

-

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of a diverse range of compounds, particularly kinase inhibitors with significant therapeutic potential. The amenability of the 3-iodo group to palladium-catalyzed cross-coupling reactions provides a robust platform for structure-activity relationship studies and the optimization of lead compounds. As the demand for targeted therapies continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase, paving the way for the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Iodo-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use, particularly in oncology.[1][2] The 3-iodo-1H-indazol-6-amine building block is a versatile starting material for the synthesis of a diverse library of kinase inhibitors. The iodine at the 3-position serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents.[3] The 6-amino group provides a crucial point for interaction with the kinase active site or for further functionalization to modulate the compound's physicochemical properties.

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors, with a focus on targeting the TAM (TYRO3, AXL, and MER) family of receptor tyrosine kinases, using this compound as the starting material.

Synthesis of the Starting Material: this compound

The starting material, this compound, can be synthesized from commercially available 1H-indazol-6-amine via electrophilic iodination.

Protocol 1: Iodination of 1H-indazol-6-amine

Materials:

-

1H-indazol-6-amine

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Water (deionized)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 1H-indazol-6-amine (1.0 equiv.) in DMF.

-

To the solution, add potassium hydroxide (2.0 equiv.) and iodine (1.5 equiv.).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench excess iodine.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the collected solid with water.

-

Dry the solid under vacuum to yield this compound.

Synthesis of Kinase Inhibitors via Cross-Coupling Reactions

The this compound can be further functionalized using various palladium-catalyzed cross-coupling reactions to generate a library of potential kinase inhibitors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 3-position of the indazole and various aryl or heteroaryl boronic acids or esters.[3]

Materials:

-

This compound (1.0 equiv.)

-

Aryl/heteroaryl boronic acid or boronate ester (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.)

-

Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid/ester, and the base.

-

Add the solvent system.

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst.

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazol-6-amine derivative.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-position of the indazole and a terminal alkyne.[4]

Materials:

-

This compound (1.0 equiv.)

-

Terminal alkyne (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-10 mol%)

-

Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

-

Solvent (e.g., DMF or THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne via syringe.

-

Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination